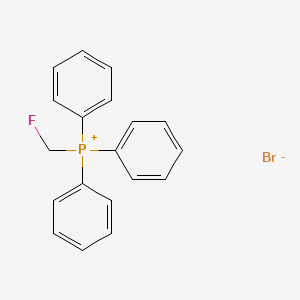Fluoromethyltriphenylphosphonium bromide
CAS No.:
Cat. No.: VC17393363
Molecular Formula: C19H17BrFP
Molecular Weight: 375.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H17BrFP |
|---|---|
| Molecular Weight | 375.2 g/mol |
| IUPAC Name | fluoromethyl(triphenyl)phosphanium;bromide |
| Standard InChI | InChI=1S/C19H17FP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
| Standard InChI Key | AEKLNSMYUTVLHY-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Introduction
Structural and Chemical Identity
Fluoromethyltriphenylphosphonium bromide (C<sub>20</sub>H<sub>17</sub>FBrP) features a fluoromethyl group (-CH<sub>2</sub>F) bonded to a triphenylphosphonium cation, with bromide balancing the charge. The fluorine atom introduces electronegativity, influencing reactivity and stability compared to non-fluorinated analogs like butyltriphenylphosphonium bromide . Its molecular weight is approximately 379.18 g/mol, calculated from atomic masses (C: 12.01, H: 1.008, F: 19.00, Br: 79.90, P: 30.97).
Table 1: Comparative Properties of Selected Phosphonium Salts
Synthesis and Optimization Strategies
While no direct synthesis protocol for fluoromethyltriphenylphosphonium bromide is documented, methods for analogous compounds offer a plausible pathway. The reaction typically involves nucleophilic substitution between triphenylphosphine and a fluoromethyl bromide derivative under controlled conditions.
Reaction Mechanism
Triphenylphosphine (PPh<sub>3</sub>) reacts with fluoromethyl bromide (CH<sub>2</sub>FBr) in a polar aprotic solvent (e.g., ethanol or acetonitrile) to form the phosphonium salt:
This exothermic reaction benefits from inert gas purging (e.g., nitrogen or argon) to prevent oxidation .
Catalytic and Solvent Systems
The patent CN105330696A describes using anion-exchange resin catalysts (e.g., 201×7 type) for synthesizing butyltriphenylphosphonium bromide, achieving yields >95% with ethanol as the solvent. Adapting this method, fluoromethyltriphenylphosphonium bromide could be synthesized via:
-
Catalyst: 2–10 g anion-exchange resin per 1 mol PPh<sub>3</sub>.
-
Solvent: Ethanol (800–1,200 mL per 1 mol PPh<sub>3</sub>).
-
Conditions: Reflux (∼78°C for ethanol) with slow addition of CH<sub>2</sub>FBr over 5–7 hours, followed by 20–30 hours of stirring .
Table 2: Hypothetical Synthesis Parameters
| Parameter | Value |
|---|---|
| Molar ratio (PPh<sub>3</sub>:CH<sub>2</sub>FBr) | 1:0.95–1.05 |
| Reaction time | 24–30 hours |
| Yield (estimated) | 90–98% |
| Purification | Freeze crystallization (−15°C) |
Physicochemical Properties
Solubility and Stability
Fluoromethyltriphenylphosphonium bromide is likely soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in nonpolar media. The fluoromethyl group enhances thermal stability compared to alkyl analogs, as seen in related trifluoromethyl-substituted phosphonium salts . Storage under argon at 2–8°C is recommended to prevent hydrolysis .
Spectroscopic Data
While experimental spectra are unavailable, computational predictions suggest:
-
<sup>1</sup>H NMR: δ 3.8–4.2 ppm (CH<sub>2</sub>F), δ 7.5–7.9 ppm (aromatic H).
-
<sup>19</sup>F NMR: δ −200 to −220 ppm (CF coupling).
Applications in Organic Synthesis
Phosphonium salts are pivotal in Wittig reactions for alkene synthesis. The fluoromethyl variant may enable access to fluorinated alkenes, valuable in pharmaceuticals and materials science. For example:
This reaction could yield monofluorinated alkenes, which are underrepresented in synthetic methodologies .
Research Gaps and Future Directions
Despite its potential, fluoromethyltriphenylphosphonium bromide remains understudied. Key areas for investigation include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume